3-Benzoyl-2-hydroxyhydratropic acid
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Overview
Description
3-Benzoyl-2-hydroxyhydratropic acid is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a benzoyl group attached to a hydroxyhydratropic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-hydroxyhydratropic acid typically involves the reaction of benzoyl chloride with 2-hydroxyhydratropic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-hydroxyhydratropic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 2-hydroxyhydratropic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzoyl compounds.
Scientific Research Applications
3-Benzoyl-2-hydroxyhydratropic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-hydroxyhydratropic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate enzymatic activities, cellular signaling pathways, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2,3-dibromopropionic acid
- 2,3-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
- p-Hydroxybenzoic acid
- Protocatechuic acid
- Gentisic acid
- Vanillic acid
- Syringic acid
- Gallic acid
- Ellagic acid
Uniqueness
3-Benzoyl-2-hydroxyhydratropic acid is unique due to its specific structural features, such as the presence of both benzoyl and hydroxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and potential for scientific research and industrial use.
Properties
CAS No. |
31894-64-1 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(3-benzoyl-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)12-8-5-9-13(15(12)18)14(17)11-6-3-2-4-7-11/h2-10,18H,1H3,(H,19,20) |
InChI Key |
PNYKSCBMMRTDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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